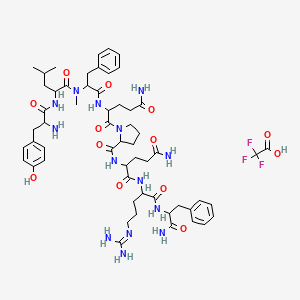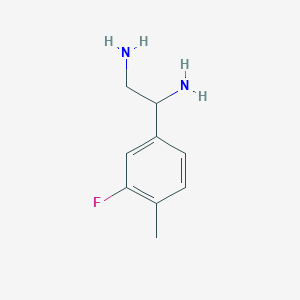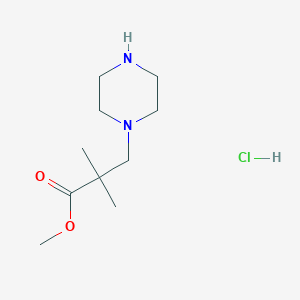
Methyl 2,2-dimethyl-3-(piperazin-1-yl)propanoate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Piperazinepropanoic acid, alpha,alpha-dimethyl-, methyl ester, hydrochloride (1:1) is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and bioactive molecules.
Métodos De Preparación
The synthesis of 1-piperazinepropanoic acid, alpha,alpha-dimethyl-, methyl ester, hydrochloride (1:1) typically involves the reaction of piperazine with alpha,alpha-dimethylpropanoic acid followed by esterification with methanol. The hydrochloride salt is then formed by reacting the ester with hydrochloric acid. Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of catalysts.
Análisis De Reacciones Químicas
1-Piperazinepropanoic acid, alpha,alpha-dimethyl-, methyl ester, hydrochloride (1:1) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Piperazinepropanoic acid, alpha,alpha-dimethyl-, methyl ester, hydrochloride (1:1) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a precursor for the development of bioactive compounds.
Medicine: This compound is used in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Industry: It is employed in the production of various chemicals and materials due to its versatile reactivity.
Mecanismo De Acción
The mechanism of action of 1-piperazinepropanoic acid, alpha,alpha-dimethyl-, methyl ester, hydrochloride (1:1) involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can interact with biological macromolecules, altering their function and leading to the desired therapeutic effects. The exact pathways involved depend on the specific application and target molecule.
Comparación Con Compuestos Similares
1-Piperazinepropanoic acid, alpha,alpha-dimethyl-, methyl ester, hydrochloride (1:1) can be compared with other piperazine derivatives, such as:
1-Methylpiperazine: Used as a versatile building block in organic synthesis.
1,4-Dimethylpiperazine: Employed in the preparation of various pharmaceuticals.
1-Isopropylpiperazine: Utilized in the synthesis of bioactive molecules. The uniqueness of 1-piperazinepropanoic acid, alpha,alpha-dimethyl-, methyl ester, hydrochloride (1:1) lies in its specific structure, which imparts distinct reactivity and biological activity compared to other piperazine derivatives
Propiedades
Fórmula molecular |
C10H21ClN2O2 |
|---|---|
Peso molecular |
236.74 g/mol |
Nombre IUPAC |
methyl 2,2-dimethyl-3-piperazin-1-ylpropanoate;hydrochloride |
InChI |
InChI=1S/C10H20N2O2.ClH/c1-10(2,9(13)14-3)8-12-6-4-11-5-7-12;/h11H,4-8H2,1-3H3;1H |
Clave InChI |
MUFLBICUIZXCBK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CN1CCNCC1)C(=O)OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




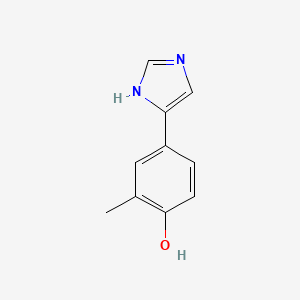
![[4-(6-fluoro-2H-indazol-3-yl)piperidin-1-yl]-(oxan-4-yl)methanone](/img/structure/B12109231.png)
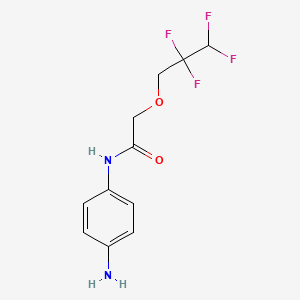


![2-Fluoro-5-[(propylamino)sulfonyl]benzoic acid](/img/structure/B12109251.png)
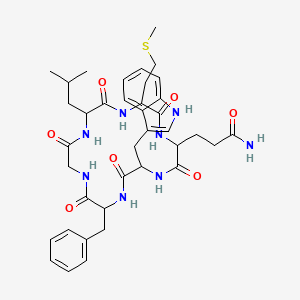
![propan-2-yl (E)-7-[3-[tert-butyl(dimethyl)silyl]oxy-5-oxocyclopenten-1-yl]hept-5-enoate](/img/structure/B12109262.png)
